4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of molecular structures, including a morpholine ring, a piperazine ring, and a pyrimidine ring, which contribute to its pharmacological properties. The molecular formula for this compound is with a molecular weight of 341.419 g/mol.
This compound is synthesized through various chemical methods and is primarily sourced from research laboratories and chemical suppliers specializing in organic compounds.
4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine belongs to the class of heterocyclic compounds, specifically those containing piperazine and pyrimidine moieties. It is classified as a potential pharmacological agent due to its interactions with biological targets.
The synthesis of 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps:
The reactions often require specific conditions such as controlled temperature, solvent selection, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the synthesis.
The molecular structure of 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Weight | 341.419 g/mol |
InChI | InChI=1S/C19H23N5O |
InChI Key | QPOOCQYFSNSWEI-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=CC(=N3)N4CCOCC4 |
The compound can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action for 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific biological targets such as receptors or enzymes. The compound's structural features allow it to fit into active sites, potentially inhibiting or activating their functions.
For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cellular processes such as proliferation and apoptosis .
The physical properties of 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine include:
Key chemical properties include:
The potential applications for 4-{2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine include:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in drug development and scientific research .
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0